molecular formula C7H5F2N3 B1279031 2-(Azidomethyl)-1,3-difluorobenzene CAS No. 106308-60-5

2-(Azidomethyl)-1,3-difluorobenzene

Cat. No. B1279031
M. Wt: 169.13 g/mol
InChI Key: JSZUBPHMRHROHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azidomethyl)-1,3-difluorobenzene is a compound that is part of the azide chemistry family, which is known for its applications in organic synthesis and photochemistry. Azides are functional groups containing the -N3 moiety, which can be introduced into molecules to serve as precursors for the generation of nitrenes, reactive intermediates that can insert into C-H bonds or undergo cycloaddition reactions with multiple types of organic substrates.

Synthesis Analysis

The synthesis of azide-functionalized compounds, such as 2-(Azidomethyl)-1,3-difluorobenzene, can be achieved through methods like selective defluorination in the presence of sodium azide. For instance, triazidation of polyfluorinated benzenes has been demonstrated, where compounds like 1,3,5-trichloro-2,4,6-trifluorobenzene undergo defluorination to form triazido derivatives in high yields . Although the specific synthesis of 2-(Azidomethyl)-1,3-difluorobenzene is not detailed in the provided papers, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of azide-containing compounds is characterized by the presence of the azide group, which significantly influences the reactivity and properties of the molecule. The elucidation of the structure of photodegradation products of azide compounds, such as ethyl 3-azido-4,6-difluorobenzoate, has been achieved using techniques like 1H NMR, MS, MS/MS, and HPLC analysis . These methods could similarly be used to analyze the structure of 2-(Azidomethyl)-1,3-difluorobenzene.

Chemical Reactions Analysis

Azide compounds are known for their ability to undergo a variety of chemical reactions. For example, perfluoroazidobenzene has been shown to partake in Staudinger reactions, 1,3-dipolar cycloadditions, and nitrene insertion reactions . The azide group in 2-(Azidomethyl)-1,3-difluorobenzene would likely exhibit similar reactivity, allowing for the formation of various products through reactions with different organic substrates.

Physical and Chemical Properties Analysis

The physical and chemical properties of azide compounds are influenced by the presence of the azide group and the overall molecular structure. While the specific properties of 2-(Azidomethyl)-1,3-difluorobenzene are not discussed in the provided papers, related compounds have been studied. For instance, the thermal decomposition of perfluoroazidobenzene in the presence of trimethylbenzene leads to high yields of diarylamines, indicating the stability of the azide group under certain conditions and its propensity to form stable products .

Scientific Research Applications

Synthesis and Material Applications

  • Triazole Derivatives Synthesis :

    • 2-(Azidomethyl)-1,3-difluorobenzene derivatives have been used in the synthesis of 1,4-disubstituted 1,2,3-triazoles, which have potential applications in corrosion inhibition for steels (Negrón-Silva et al., 2013).
  • Organic Synthesis :

    • A study on the fluorination of 1,3-dicarbonyl compounds demonstrated the use of derivatives of 2-(Azidomethyl)-1,3-difluorobenzene in organic synthesis processes (Kitamura et al., 2011).
  • Polymer Chemistry :

    • Derivatives of 2-(Azidomethyl)-1,3-difluorobenzene have been used in creating new microporous polymers, which show potential in gas storage and separation, as well as in water pollution control (Bera et al., 2018).

Environmental and Chemical Studies

  • Biodegradation Studies :

    • Research on the biodegradation of difluorobenzenes, including 1,3-difluorobenzene, has provided insights into their environmental impact and degradation pathways (Moreira et al., 2009).
  • Electrochemical Studies :

    • Studies have examined the electrochemical properties and fluorination processes of compounds like 1,3-difluorobenzene, offering insights into their chemical behavior (Momota et al., 1993).
  • Spectroscopy and Structural Analysis :

    • The microwave spectra and dipole moments of 1,3-difluorob
    enzene have been analyzed, providing valuable information on its molecular structure and properties .
  • Gas-Phase Reactions Study :
    • Investigations into the gas-phase reactions of 1,3-difluorobenzene have contributed to understanding its chemical behavior and reactivity (Matimba et al., 1993).

Chemistry of Fluorinated Compounds

  • Organometallic Chemistry :

    • Research on fluorobenzenes, including 1,3-difluorobenzene, has explored their use in organometallic chemistry and transition-metal-based catalysis (Pike et al., 2017).
  • Aromatic Nucleophilic Substitution Reactions :

    • Studies on the substitution reactions of difluorobenzenes, such as 1,3-difluorobenzene, have provided insights into the mechanisms and applications of these reactions in synthetic chemistry (Goryunov et al., 2010).

Safety And Hazards

Azides are generally considered hazardous due to their propensity to release nitrogen by thermal activation or photolysis . This scission reaction is accompanied with a considerable output of energy, making them interesting as highly energetic materials .

Future Directions

The synthetic ease of generating azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides .

properties

IUPAC Name

2-(azidomethyl)-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2N3/c8-6-2-1-3-7(9)5(6)4-11-12-10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZUBPHMRHROHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN=[N+]=[N-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447172
Record name 2,6-Difluorobenzylazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azidomethyl)-1,3-difluorobenzene

CAS RN

106308-60-5
Record name 2-(Azidomethyl)-1,3-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106308-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluorobenzylazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(azidomethyl)-1,3-difluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.500
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 0.200 g (1.23 mmol) of 2,6-difluorobenzyl chloride in 0.5 mL of DMSO was added dropwise to a mixture of 0.090 g (1.23 mmol) of NaN3 in 2 mL of DMSO at 20-25° C. The reaction was left stirring at 20-25° C. during 4 h. until showing completion by TLC. The crude was treated with 1.6 mL of water and 1.6 mL of cyclohexane and the organic phase was vacuum distilled to obtain 0.210 g (97%) of 2,6-difluorobenzyl azide as yellowish oil
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.09 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2,6-diflourobenzyl bromide (100 gms), tetrabutylammonium bromide (10 gms), t-butanol (200 ml) and sodium azide (62.8 gm) were stirred at room temperature for 22-24 hours. After the completion, reaction mass was filtered and washed with t-butanol (2.5 ml ) to give 2-(azidomethyl)-1,3-difluorobenzene.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
62.8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

The process comprises the preparation of Rufinamide by reacting 2,6-difluorobenzyl chloride and sodium azide in the presence of DMSO to obtain 2,6-difluoro benzyl azide, which is then treated with propiolic acid to give carboxylic acid intermediate which on further reaction with thionyl chloride to give corresponding acyl chloride. The acyl chloride intermediate is further reacted with methanolic ammonia to yield Rufinamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

2,6-difluorobenzylchloride of formula II and sodium azide are reacted in the presence of DMSO to obtain 2-(azidomethyl)-1,3-difluorobenzene of formula III, which is then treated with 2-propiolic acid to give a carboxylic acid intermediate which on further reaction with methanol in the presence of sulfuric acid yields methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate intermediate of formula IV. This intermediate is then isolated and further reacted with methanolic ammonia to yield rufinamide of formula I.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

To a 250 ml round bottom flask, 2,6-difluorobenzylbromide (0.024 mol, 5 g), sodium azide (0.026 mol, 1.72 g) and water (50 ml) were charged. The reaction mixture was heated to 70° C. to 75° C. for 30 hours and formation of azide intermediate (99.4%) was monitored by gas chromatography. After completion of the reaction, the contents were cooled to room temperature. The layers of the reaction mixture were separated to obtain an upper water layer and a lower azide intermediate layer. The lower layer was then concentrated and dried under vacuum to obtain 3.8 g of the product.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Azidomethyl)-1,3-difluorobenzene
Reactant of Route 2
Reactant of Route 2
2-(Azidomethyl)-1,3-difluorobenzene
Reactant of Route 3
Reactant of Route 3
2-(Azidomethyl)-1,3-difluorobenzene
Reactant of Route 4
2-(Azidomethyl)-1,3-difluorobenzene
Reactant of Route 5
2-(Azidomethyl)-1,3-difluorobenzene
Reactant of Route 6
2-(Azidomethyl)-1,3-difluorobenzene

Citations

For This Compound
11
Citations
J Gómez-Carpintero, C Cabrero… - … Chemistry Letters and …, 2022 - Taylor & Francis
Mechanochemistry is a powerful tool to develop environmentally benign syntheses of active pharmaceutical ingredients. In this context, we report here the synthesis of the anti-epileptic …
Number of citations: 1 www.tandfonline.com
KS Tanpure - 2012 - shodhgangotri.inflibnet.ac.in
Objective: 1. To synthesize 2-(azidomethyl)-1, 3-difluorobenzene 15 by the reaction of corresponding mesylate with sodium azide in DMF in good yield 16. 2. To synthesize 4-…
Number of citations: 2 shodhgangotri.inflibnet.ac.in
HG Bonacorso, GM Dal Forno, C Wiethan, A Ketzer… - RSC …, 2017 - pubs.rsc.org
This work reports a successful one-pot three-step protocol for the synthesis of a new series of 15 examples of polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles, in …
Number of citations: 14 pubs.rsc.org
S Alcalde, R Porcar, ML De La Puente… - … Process Research & …, 2023 - ACS Publications
The use of supercritical CO 2 (scCO 2 ) as an enabling technology paves the way for an efficient in-line integration of the synthesis and purification of organic molecules. The scCO 2 …
Number of citations: 2 pubs.acs.org
KT Jha, PA Chawla - Sustainable Chemistry and Pharmacy, 2023 - Elsevier
In recent years, the search for efficient and sustainable catalysts for click chemistry has gained significant attention. The process of copper-catalyzed azide-alkyne cycloaddition (CuAAC…
Number of citations: 0 www.sciencedirect.com
G Colombano, C Albani, G Ottonello, A Ribeiro… - …, 2015 - Wiley Online Library
Inhibition of fatty acid amide hydrolase (FAAH) activity is under investigation as a valuable strategy for the treatment of several disorders, including pain and drug addiction. A number of …
O Jennah, R Beniazza, C Lozach… - Advanced Synthesis …, 2018 - Wiley Online Library
In this article we report the first example of a heterogeneous photolatent catalyst for the copper‐catalyzed azide‐alkyne cycloaddition (CuAAC) that is supported on chitosan. The …
Number of citations: 25 onlinelibrary.wiley.com
P Horáková, K Kočí - Molecules, 2022 - mdpi.com
An active pharmaceutical ingredient (API) is any substance in a pharmaceutical product that is biologically active. That means the specific molecular entity is capable of achieving a …
Number of citations: 3 www.mdpi.com
JRA Kincaid - 2023 - search.proquest.com
I. Savie is a new biodegradable surfactant derived from vitamin E and polysarcosine (PSar) that spontaneously self-aggregates to form nanomicelles intended for use in organic …
Number of citations: 3 search.proquest.com
J Jia, D Lu - Acta Crystallographica Section E: Structure Reports …, 2011 - scripts.iucr.org
In the title compound, C12H11F2N3O2, the dihedral angle between the triazole and phenyl rings is 73.74 (9). In the crystal, molecules are linked into chains along [010] via weak C—H⋯…
Number of citations: 2 scripts.iucr.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.